

# Assessing the safety and toxicity profile of choline geranate compared to standard excipients.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Geranic acid |           |
| Cat. No.:            | B7767743     | Get Quote |

# Choline Geranate: A Safer Alternative to Standard Pharmaceutical Excipients?

A Comparative Guide for Researchers and Drug Development Professionals

The selection of excipients is a critical step in drug formulation, directly impacting the stability, bioavailability, and safety of the final product. While traditional excipients have a long history of use, the search for novel materials with improved performance and safety profiles is ongoing. Choline geranate (CAGE), a deep eutectic solvent (DES), has emerged as a promising alternative, demonstrating unique properties as a solubility and permeability enhancer with a favorable safety profile. This guide provides an objective comparison of the safety and toxicity of choline geranate against standard pharmaceutical excipients, supported by available experimental data and detailed methodologies.

## **Executive Summary**

Choline geranate consistently demonstrates a superior safety profile compared to many standard excipients. Literature reviews and available studies indicate that it has negligible cytotoxicity, is a non-irritant to the skin, and is expected to have very low oral toxicity.[1][2] While specific quantitative values for cytotoxicity (IC50) and acute oral toxicity (LD50) for choline geranate are not consistently reported in publicly available literature, the qualitative



evidence strongly supports its biocompatibility. In contrast, several standard excipients show measurable cytotoxicity and have defined oral toxicity limits. Furthermore, some widely used excipients have been associated with skin irritation and hypersensitivity reactions.[3][4]

# Data Presentation: Safety and Toxicity Profile Comparison

The following tables summarize the available quantitative data for the cytotoxicity, skin irritation, and oral toxicity of choline geranate and a selection of standard pharmaceutical excipients.

Table 1: In Vitro Cytotoxicity Data



| Excipient                     | Cell Line            | Assay                     | IC50 Value                                                                      | Citation |
|-------------------------------|----------------------|---------------------------|---------------------------------------------------------------------------------|----------|
| Choline<br>Geranate<br>(CAGE) | НаСаТ, 3Т3           | MTT, Agar<br>diffusion    | Stated as "virtually nil" cyto- and geno- toxicity; specific IC50 not provided. | [2]      |
| Polysorbate 80<br>(Tween 80)  | MDCK-MDR1            | Digoxin<br>accumulation   | 45.29 μΜ                                                                        | [5]      |
| HLM                           | CYP2C8<br>Inhibition | 1.447 mg/mL               | [6]                                                                             |          |
| Cremophor EL                  | MDCK-MDR1            | Digoxin<br>accumulation   | 11.92 μΜ                                                                        | [5]      |
| HLM                           | CYP2C8<br>Inhibition | 1.042 mg/mL               | [6]                                                                             |          |
| Propylene Glycol              | Fa2N4                | CYP3A4 protein expression | Decreased<br>expression<br>observed                                             | [7]      |
| Polyethylene<br>Glycol 300    | Caco-2               | Transporter inhibition    | IC50 > 3000<br>μg/mL for<br>OATP2B1                                             | [8]      |
| Glycerin                      | Caco-2               | MTT                       | 45% (v/v)                                                                       | _        |

Table 2: Skin Irritation Data



| Excipient                  | Test Method            | Result                                                                                             | Citation |
|----------------------------|------------------------|----------------------------------------------------------------------------------------------------|----------|
| Choline Geranate<br>(CAGE) | Human clinical studies | Non-irritant                                                                                       | [1]      |
| Propylene Glycol           | Human patch test       | Can cause erythema and edema in a percentage of individuals.                                       | [9]      |
| Polysorbate 80             | -                      | Generally considered non-irritating but can be a component in formulations causing skin reactions. | [10]     |
| Cremophor EL               | -                      | Can be associated with hypersensitivity reactions.                                                 | [11]     |

Table 3: Acute Oral Toxicity Data

| Excipient                  | Animal Model  | LD50 Value                                                                                                       | Citation |
|----------------------------|---------------|------------------------------------------------------------------------------------------------------------------|----------|
| Choline Geranate<br>(CAGE) | Not specified | Data not available, but expected to be very high due to the nature of its components (choline and geranic acid). |          |
| Propylene Glycol           | Rat           | 8-46 g/kg                                                                                                        | [9]      |
| Glycerin                   | Rat           | 12,600 mg/kg                                                                                                     | [12]     |
| Urea                       | Rat           | 15 g/kg                                                                                                          | [13]     |
| Polyethylene Glycol        | -             | Generally considered to have low oral toxicity.                                                                  |          |



### **Experimental Protocols**

Detailed methodologies for the key safety and toxicity assessments are outlined below, based on established OECD guidelines and common laboratory practices.

#### In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

#### Protocol:

- Cell Seeding: Human keratinocytes (HaCaT) or other relevant cell lines are seeded into 96well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test substance (choline geranate or standard excipients). Control wells with untreated cells and cells treated with a vehicle control are included.
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
- MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in a serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the
  concentration of the substance that causes a 50% reduction in cell viability, is calculated
  from the dose-response curve.



### Skin Irritation/Corrosion Testing (OECD TG 439 & 404)

In vitro and in vivo methods are used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

In Vitro Reconstructed Human Epidermis (RhE) Test (OECD TG 439):

- Tissue Preparation: Commercially available RhE models, which consist of normal humanderived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis, are used.
- Application of Test Substance: A small amount of the test substance is applied topically to the surface of the RhE tissue.
- Exposure and Post-Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
- Viability Assessment: Tissue viability is determined using a viability assay, typically the MTT assay.
- Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

In Vivo Acute Dermal Irritation/Corrosion (OECD TG 404):

- Animal Selection: Healthy, young adult albino rabbits are typically used.
- Test Area Preparation: The fur on the back of the animal is clipped approximately 24 hours before the test.
- Application: The test substance is applied to a small area of the skin and covered with a gauze patch.
- Exposure: The patch is left in place for a specified duration (typically 4 hours).



- Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours after patch removal).
- Scoring: The reactions are scored on a scale of 0 to 4 for both erythema and edema. The Primary Irritation Index (PII) is calculated from these scores.

# **Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method)**

This method is used to estimate the acute oral toxicity (LD50) of a substance.

#### Protocol:

- Animal Selection: Typically, rodents (e.g., rats) of a single sex are used.
- Dosing: A stepwise procedure is used where a group of animals (usually 3) is dosed at a
  defined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight).
- Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
- Stepwise Procedure:
  - If mortality is observed, the test is repeated with a lower dose.
  - If no mortality is observed, the test is repeated with a higher dose.
- Classification: The substance is classified into a toxicity category based on the dose at which mortality is observed.

# Mandatory Visualizations Experimental Workflow for Safety Assessment





Click to download full resolution via product page

Caption: Experimental workflows for assessing cytotoxicity, skin irritation, and acute oral toxicity.

# Choline Geranate's Interaction with Skin: A Simplified Signaling Pathway

Choline geranate's mechanism of action on the skin, particularly in the context of inflammatory conditions like rosacea, involves the modulation of specific signaling pathways. It has been shown to inhibit Kallikrein 5 (KLK5), a serine protease, and modulate Toll-like receptor 2 (TLR2) signaling.[14][15] This can lead to a reduction in the production of pro-inflammatory peptides.





Click to download full resolution via product page

Caption: Simplified diagram of choline geranate's interaction with the TLR2-KLK5 signaling pathway in the skin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. An overview of biomedical applications of choline geranate (CAGE): a major breakthrough in drug delivery PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance of Choline Geranate Deep Eutectic Solvent as Transdermal Permeation Enhancer: An In Vitro Skin Histological Study PMC [pmc.ncbi.nlm.nih.gov]
- 3. customcompounding.com.au [customcompounding.com.au]
- 4. Excipients in pharmaceuticals: mechanisms of hypersensitivity and the role of global pharmacovigilance PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL-35 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Commonly Used Excipients on the Expression of CYP3A4 in Colon and Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. HEALTH EFFECTS Toxicological Profile for Propylene Glycol NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Hidden Dangers: Recognizing Excipients as Potential Causes of Drug and Vaccine Hypersensitivity Reactions PMC [pmc.ncbi.nlm.nih.gov]
- 12. beta.lakeland.edu [beta.lakeland.edu]
- 13. Urea Wikipedia [en.wikipedia.org]
- 14. Clinical translation of choline and geranic acid deep eutectic solvent PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Assessing the safety and toxicity profile of choline geranate compared to standard excipients.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767743#assessing-the-safety-and-toxicity-profile-of-choline-geranate-compared-to-standard-excipients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com